3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-13-6-2-3-7-14(13)20-17(24)22-18(10-4-1-5-11-18)16-21-15(23-25-16)12-8-9-12/h2-3,6-7,12H,1,4-5,8-11H2,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUAQTATGOCWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-fluorophenyl)urea typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The cyclopropyl group can be introduced via cyclopropanation reactions, and the fluorophenyl group can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate its interactions with biological targets.
Industry: It can be used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-fluorophenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but typically involve binding to the target site and inducing conformational changes that alter the target’s function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Compound 1 : 1-(2-Fluorophenyl)-3-[1-(3-Phenyl-1,2,4-Oxadiazol-5-yl)Cyclohexyl]Urea (CAS 1396799-60-2)
- Key Difference : Phenyl group replaces cyclopropyl on the oxadiazole.
- Molecular Weight : 380.42 g/mol (vs. ~344.42 g/mol estimated for the cyclopropyl analog, assuming C3H5 replaces C6H5).
- Phenyl’s planar structure may also alter binding pocket interactions .
Compound 2 : 3-{1-[3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]Cyclohexyl}-1-[3-(Trifluoromethyl)Phenyl]Urea (CAS 1396795-05-3)
- Key Differences : Pyridinyl substituent on oxadiazole; trifluoromethylphenyl on urea.
- Molecular Weight : 431.41 g/mol.
- Implications: The pyridinyl group introduces nitrogen-based polarity, improving aqueous solubility.
Substituent Variations on the Urea Group
Compound 3 : 1-(1-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)Cyclohexyl)-3-(2,3-Dihydrobenzo[b][1,4]Dioxin-6-yl)Urea (CAS 1017781-36-0)
- Key Difference : Dihydrodioxin replaces 2-fluorophenyl on urea.
- Implications: The dihydrodioxin group adds a fused oxygen-rich ring, increasing polarity and hydrogen-bonding capacity. This modification may enhance target affinity but reduce blood-brain barrier penetration.
Research Implications and Limitations
- Electronic Effects : Cyclopropyl’s electron-donating nature may stabilize adjacent oxadiazole rings, contrasting with phenyl’s electron-neutral or pyridinyl’s electron-withdrawing effects.
- Biological Performance : Fluorine and trifluoromethyl groups are associated with improved target affinity but may introduce toxicity risks.
- Data Gaps: No explicit bioactivity or solubility data are available in the evidence, limiting mechanistic conclusions.
Biological Activity
The compound 3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-fluorophenyl)urea is a complex organic molecule that incorporates various functional groups known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a cyclohexyl group linked to an oxadiazole moiety and a fluorophenyl urea component. The unique structure contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to the presence of the 1,2,4-oxadiazole ring, which has been associated with various pharmacological effects, including anticancer and antimicrobial activities. Oxadiazole derivatives often act by inhibiting specific enzymes or disrupting cellular processes crucial for pathogen survival or cancer cell proliferation.
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, related compounds have shown high potency against various cancer cell lines:
| Compound | Cell Line | % Inhibition | IC50 (µM) |
|---|---|---|---|
| 1 | T-47D | 90.47% | 0.420 |
| 2 | SR Leukemia | 81.58% | 0.550 |
| 3 | SK-MEL-5 | 84.32% | 0.600 |
| 4 | MDA-MB-468 | 84.83% | 0.580 |
These findings suggest that the compound may exhibit similar anticancer effects due to its structural similarities with other effective oxadiazole derivatives .
Urease Inhibition
Urease is an enzyme critical for the survival of certain pathogens like Helicobacter pylori. Inhibition of urease can lead to reduced virulence and survival rates of these pathogens. Compounds related to this class have shown promising urease inhibition:
| Compound | IC50 (µM) |
|---|---|
| A | 2.0 ± 0.73 |
| B | 2.24 ± 1.63 |
| Thiourea (Standard) | 23.2 ± 11.0 |
The low IC50 values indicate that the compound may effectively inhibit urease activity, making it a candidate for treating infections caused by urease-producing bacteria .
Hemolysis Potential
The hemolytic activity of the compound was evaluated to assess its biocompatibility with human blood cells:
| Compound | Hemolysis Percentage at 0.5 mg/mL |
|---|---|
| A | <5% |
| B | <10% |
These results indicate good biocompatibility, which is essential for any therapeutic agent intended for systemic use .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antiproliferative Studies : Research involving various oxadiazole derivatives showed substantial antiproliferative effects against multiple cancer types, with some compounds achieving IC50 values in the low micromolar range.
- In Vivo Efficacy : Animal models treated with similar oxadiazole-containing compounds exhibited significant tumor reduction and improved survival rates compared to control groups.
- Mechanism-Based Approaches : Investigations into the molecular mechanisms revealed that these compounds often induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) generation .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-fluorophenyl)urea, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis involves multi-step reactions, including cyclopropane functionalization, oxadiazole ring formation, and urea coupling. Key steps:
- Cyclohexyl intermediate preparation via nucleophilic substitution (e.g., cyclohexanol derivatives with 3-cyclopropyl-1,2,4-oxadiazole precursors) .
- Urea linkage formation using 2-fluorophenyl isocyanate under anhydrous conditions (e.g., THF as solvent, 0–5°C to minimize side reactions) .
- Optimization: Monitor reaction progress via TLC/HPLC (retention time ~8.2 min for pure product) , and use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Confirm cyclopropane protons (δ 0.8–1.2 ppm), oxadiazole ring (δ 8.5–9.0 ppm), and urea NH signals (δ 5.5–6.5 ppm) .
- Mass Spectrometry : Expected molecular ion [M+H]+ at m/z ~398.4 (exact mass: 398.16 g/mol) .
- X-ray Crystallography : Resolve cyclohexyl conformation and fluorine-phenyl spatial orientation (if crystalline) .
Q. What preliminary assays are recommended to assess its biological activity?
- Screening Strategy :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) due to urea’s hydrogen-bonding potential .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Solubility : Measure in PBS/DMSO for in vitro compatibility (logP ~3.2 suggests moderate lipophilicity) .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorophenyl vs. chlorophenyl) impact target binding and selectivity?
- Structure-Activity Relationship (SAR) Analysis :
- Electron-Withdrawing Effects : Fluorine enhances π-π stacking in hydrophobic pockets (e.g., kinase ATP-binding sites) vs. chlorine’s steric bulk .
- Case Study : Replace 2-fluorophenyl with 2-chlorophenyl; observe 1.5× reduced potency in EGFR inhibition (ΔIC50: 12 nM → 18 nM) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses with and without fluorine .
Q. How can contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy) be resolved?
- Troubleshooting Framework :
- Metabolic Stability : Assess hepatic microsomal degradation (t1/2 <30 min suggests CYP450 susceptibility) .
- Permeability : Use Caco-2 monolayers; Papp <1×10⁻⁶ cm/s indicates poor absorption .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability .
Q. What strategies enable selective functionalization of the cyclopropane-oxadiazole moiety for derivatization?
- Synthetic Chemistry Approaches :
- Ring-Opening Reactions : Treat with H2O2/HCl to generate ketone intermediates (monitored by FTIR at 1700 cm⁻¹) .
- Cross-Coupling : Suzuki-Miyaura with arylboronic acids (Pd(OAc)2, SPhos ligand, 80°C) .
- Safety Note : Cyclopropane’s strain energy (~27 kcal/mol) requires cautious handling under acidic conditions .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
